GSK360A

Overview

Description

GSK360A (CAS 931399-19-8) is a potent, orally active inhibitor of prolyl 4-hydroxylase domain (PHD) enzymes, which regulate hypoxia-inducible factor (HIF) degradation. By selectively inhibiting PHD1 > PHD2 > PHD3 (pIC50: 8.0, 7.0, and 6.9, respectively), this compound stabilizes HIF-α subunits, activating downstream pathways that promote erythropoietin (EPO), vascular endothelial growth factor (VEGF), and other cytoprotective proteins . Preclinical studies demonstrate its efficacy in reducing ischemic injury, particularly in stroke and cardiac models. Administered at 30 mg/kg orally, this compound achieves plasma concentrations of ~7,734 ng/mL, with 45–52% penetration in kidneys and 1–4% in the brain . Its neuroprotective effects include a 30% reduction in cerebral infarction, 47–64% improvement in neurological deficits, and 60–75% mitigation of cognitive dysfunction post-stroke .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK360A involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

GSK360A primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Neuroprotection in Stroke Models

GSK360A has been extensively studied for its neuroprotective effects in models of ischemic stroke. In a study involving male Sprague-Dawley rats, this compound was administered prior to inducing a transient middle cerebral artery occlusion. The results demonstrated significant reductions in neurological deficits, cognitive dysfunction, and brain infarction:

- Neurological Deficits : Reduction of 47-64% compared to control.

- Cognitive Dysfunction : Improvement by 60-75%.

- Brain Infarction : Decrease in infarct size by 30% four weeks post-stroke .

The pharmacokinetics of this compound revealed rapid exposure in plasma and brain tissues, with significant increases in EPO and VEGF levels, indicating robust activation of the HIF pathway .

Cardioprotective Effects

In addition to its neuroprotective properties, this compound has shown promise in cardioprotection. Studies indicate that it can reduce ischemia-reperfusion injury by stabilizing HIF-1α and enhancing glycolytic metabolism in cardiac cells. This results in decreased oxidative stress and smaller myocardial infarct sizes:

- Mechanism : Stabilization of HIF-1 leads to increased expression of pyruvate dehydrogenase kinase-1 (PDK1) and hexokinase II (HKII), promoting aerobic glycolysis .

- Outcomes : Improved cardiac function and reduced mitochondrial oxidative stress during ischemic events.

Case Study 1: Stroke Protection

In a controlled experiment, this compound was administered at doses of 30 mg/kg before inducing stroke conditions. The study highlighted the compound's ability to significantly enhance recovery metrics such as motor skills and cognitive functions over time:

| Time Point | mNSS Improvement | Beam Balance Improvement | Foot Fault Performance Improvement |

|---|---|---|---|

| 5 hours | Significant | Significant | Significant |

| 1 day | Significant | Significant | Significant |

| 1 week | Significant | Significant | Significant |

| 3 weeks | Significant | Significant | Significant |

Statistical analysis confirmed that this compound treatment resulted in significantly less impairment compared to vehicle treatment groups (p < 0.01) .

Case Study 2: Cardiac Ischemia

In another study focusing on myocardial ischemia, this compound was shown to effectively reduce myocardial damage through its action on HIF pathways. The findings indicated that treatment led to:

- Decreased infarct size : Notable reduction observed both in vivo and ex vivo.

- Reduced oxidative stress : Lower levels of mitochondrial oxidative stress were recorded post-treatment.

This suggests a potential application for this compound as a therapeutic agent in patients at risk for myocardial ischemic events .

Mechanism of Action

GSK360A exerts its effects by inhibiting prolyl hydroxylase enzymes, which are responsible for the hydroxylation and subsequent degradation of hypoxia-inducible factor. By inhibiting these enzymes, this compound stabilizes hypoxia-inducible factor, leading to the activation of hypoxia-responsive genes. These genes play a crucial role in cellular adaptation to low oxygen conditions, promoting cell survival and tissue repair .

Comparison with Similar Compounds

Key Compounds and Mechanisms

Efficacy in Preclinical Models

Neuroprotection in Stroke

- This compound :

- DMOG: Limited stroke-specific data in provided evidence; broadly used to induce ischemic tolerance via HIF-1α .

Cardioprotection

- This compound : Reduced myocardial infarction size in ischemia-reperfusion models, preserving mitochondrial function and limiting oxidative stress .

Commercial and Research Utility

- This compound : High cost (~$355/5 mg) due to selectivity and proven preclinical efficacy . Used in studies requiring precise PHD isoform modulation.

- DMOG : Lower cost (~$82/10 mg) but less specific, suited for broad HIF activation studies .

Critical Analysis of Comparative Advantages

Selectivity : this compound’s preference for PHD1/PHD2 makes it superior for targeted HIF pathway activation, minimizing off-target effects compared to DMOG .

Neuroprotection Mechanism : Despite low brain penetration, this compound’s peripheral EPO/VEGF induction and HIF-mediated anti-apoptotic effects (e.g., BCL2/Bax regulation) explain its efficacy .

Biological Activity

GSK360A is a prolyl hydroxylase domain (PHD) inhibitor that has garnered interest for its potential therapeutic applications, particularly in the context of ischemic conditions and organ protection. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological mechanisms, and significant case studies.

This compound functions by inhibiting PHDs, which are enzymes that regulate the degradation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, this compound stabilizes HIFs, leading to increased transcription of genes involved in cellular responses to hypoxia. This mechanism is crucial for enhancing erythropoiesis (the production of red blood cells), promoting angiogenesis (the formation of new blood vessels), and providing neuroprotection in ischemic conditions.

Pharmacokinetics and Dosage

In preclinical studies, this compound has been administered at various dosages to assess its pharmacokinetics and biological effects. A notable study utilized a dose of 30 mg/kg administered orally to male Sprague-Dawley rats. The pharmacokinetic profile indicated rapid absorption with peak plasma concentrations reaching approximately 7734 ng/mL. Tissue distribution studies revealed that this compound achieved significant concentrations in the kidney (45-52% of plasma levels) and brain (1-4% of plasma levels) .

Erythropoietin Production

One of the significant findings associated with this compound treatment is its ability to markedly increase erythropoietin (EPO) production. In the aforementioned study, this compound treatment resulted in an 80-fold increase in EPO mRNA levels in the kidney and a 300-fold increase in plasma EPO levels . This elevation in EPO is crucial for enhancing red blood cell production, particularly under hypoxic conditions.

Neuroprotective Effects

This compound has demonstrated substantial neuroprotective effects in models of ischemic stroke. In a rat model subjected to transient middle cerebral artery occlusion, this compound pretreatment significantly reduced neurological deficits by 47-64%, cognitive dysfunction by 60-75%, and brain infarction by 30% after four weeks . These results underscore the potential of this compound as a pre-surgical intervention to mitigate brain injury associated with surgical procedures.

Data Summary Table

| Parameter | Control Group | This compound Treatment | Effect |

|---|---|---|---|

| Plasma EPO Level (ng/mL) | Baseline | 300-fold increase | Enhanced erythropoiesis |

| Kidney EPO mRNA Expression | Baseline | 80-fold increase | Increased EPO production |

| Neurological Deficits Reduction (%) | N/A | 47-64% | Improved motor function |

| Cognitive Dysfunction Reduction (%) | N/A | 60-75% | Enhanced cognitive function |

| Brain Infarction Reduction (%) | N/A | 30% | Reduced brain damage |

Case Studies and Clinical Implications

Clinical implications of this compound extend beyond stroke management. Its ability to enhance erythropoiesis suggests potential applications in treating anemia, particularly in patients with chronic kidney disease or those undergoing chemotherapy. Additionally, ongoing research is exploring the use of this compound in other ischemic conditions, such as myocardial infarction.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GSK360A in hypoxia-related studies, and how is this validated experimentally?

this compound is a selective inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs), which stabilizes HIF-α subunits under normoxic conditions, promoting hypoxia-responsive gene expression (e.g., EPO, VEGF). Mechanistic validation typically involves:

- Immunoblotting to confirm HIF-α accumulation (e.g., HIF1α/HIF2α in human neural progenitor cells) .

- qRT-PCR to measure downstream targets like EPO and PGK1 .

- Pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate dosing with target engagement .

Q. What experimental models are commonly used to study this compound’s neuroprotective effects?

- Transient Middle Cerebral Artery Occlusion (tMCAO) : Pretreatment with this compound (e.g., 18 and 5 hours pre-stroke) reduces infarct volume and improves neurobehavioral outcomes (e.g., mNSS, beam balance tests) in rodents .

- Primary Embryonic Neural Cells : Used to assess EPO regulation under HIF modulation, with dose-response experiments (e.g., 24-hour incubation with this compound) .

- Ex Vivo Embryonic Mouse Heads : Evaluates HIF-dependent gene expression via compound incubation (e.g., 6-hour exposure) .

Q. How do researchers address variability in this compound’s efficacy across cell types?

Methodological strategies include:

- Cell-Specific HIF-α Profiling : Immunoblots to quantify HIF1α/HIF2α levels in target tissues (e.g., neural vs. non-neural cells) .

- Knockdown/Overexpression Models : siRNA targeting HIF-α isoforms to isolate their roles in observed effects .

- Comparative Dose-Response Curves : Testing efficacy thresholds in primary vs. immortalized cell lines .

Advanced Research Questions

Q. How can contradictory data on this compound’s effects in vitro vs. in vivo be resolved?

Contradictions often arise due to differences in hypoxia microenvironments or compensatory mechanisms in vivo. Solutions include:

- Integrated Multi-Omics : Transcriptomic profiling of in vitro models under controlled oxygen gradients vs. post-stroke tissue from tMCAO models .

- Pharmacokinetic Adjustments : Aligning in vitro dosing (e.g., 24-hour exposure) with in vivo bioavailability data to ensure comparable target engagement .

- Pathway Enrichment Analysis : Identifying conserved HIF-dependent pathways across models using tools like DAVID or GSEA .

Q. What methodologies optimize this compound dosing schedules for chronic neurological studies?

- Toxicokinetic Profiling : Assessing off-target effects (e.g., iron chelation) via deferoxamine mesylate controls .

- Behavioral Test Batteries : Longitudinal tracking of motor/cognitive outcomes (e.g., APA task performance) to determine therapeutic windows .

- Pulsed Dosing Regimens : Testing intermittent administration to mimic physiological HIF activation cycles .

Q. How does this compound interact with epigenetic modifiers like HDAC inhibitors, and how is this leveraged in experimental design?

- Synergistic EPO Induction : Co-treatment with HDAC inhibitors (e.g., RMD) enhances chromatin accessibility at HIF-binding sites, quantified via ChIP-qPCR for acetylated histone H4 (AcH4) .

- Differentiation-State Specificity : Using neural crest cell models to test if HDAC inhibition restores EPO production in undifferentiated vs. differentiated states .

- Multi-Parameter Flow Cytometry : Tracking cell fate markers (e.g., tdTomato+ neural progenitors) alongside HIF target activation .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

- Tukey-Kramer HSD Test : For post hoc comparisons of multiple treatment groups in gene expression studies .

- Mixed-Effects Models : Accounting for repeated measures in neurobehavioral datasets (e.g., mNSS scores over time) .

- Power Analysis : Pre-study sample size calculations to ensure detection of subtle HIF-mediated effects (e.g., 20% change in EPO mRNA) .

Q. Data Contradiction & Validation

Q. How should researchers validate unexpected results in this compound’s HIF-independent effects?

- HIF-α Knockout Models : Using Epas1−/− mice or CRISPR-edited cells to confirm HIF dependence .

- Cross-Validation with Structural Analogs : Comparing results to PT2385 (HIF2α-specific inhibitor) to isolate isoform-specific effects .

- Iron Chelation Controls : Testing deferoxamine to rule out off-target iron-dependent pathways .

Q. What strategies reconcile discrepancies in this compound’s efficacy across species (e.g., human vs. murine models)?

- Cross-Species HIF-α Alignment : Aligning dosing to achieve equivalent HIF-α stabilization levels (e.g., murine vs. human neural progenitor cells) .

- Translational PK/PD Modeling : Scaling doses based on body surface area or allometric principles .

- Consensus Pathway Analysis : Identifying conserved HIF targets (e.g., VEGF, PGK1) as cross-species biomarkers .

Q. Methodological Resources

Q. How to systematically review this compound literature while avoiding unreliable sources?

- Database Filters : Use PubMed/Google Scholar with keywords "this compound" + "HIF-PHD inhibitor" + "neuroprotection," excluding non-peer-reviewed platforms (e.g., BenchChem) .

- Citation Tracking : Follow references from high-impact studies (e.g., tMCAO experiments or EPO regulation ).

- Preprint Caution : Prioritize peer-reviewed articles; cross-validate preprint findings with institutional repositories .

Properties

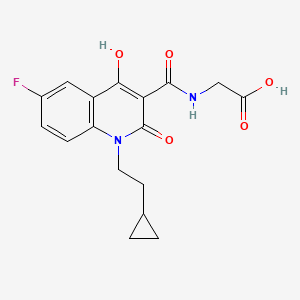

IUPAC Name |

2-[[1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O5/c18-10-3-4-12-11(7-10)15(23)14(16(24)19-8-13(21)22)17(25)20(12)6-5-9-1-2-9/h3-4,7,9,23H,1-2,5-6,8H2,(H,19,24)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHRZQVUPPODPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCN2C3=C(C=C(C=C3)F)C(=C(C2=O)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10715754 | |

| Record name | N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931399-19-8 | |

| Record name | N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.